(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
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説明
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one is a natural product found in Pandanus amaryllifolius with data available.
科学的研究の応用
Chromophore Formation in Food-Related Maillard Reactions
The influence of carbohydrate moieties on the formation of chromophores during food-related Maillard reactions has been studied. Compounds similar in structure to the queried chemical have been detected in roasted xylose/L-proline mixtures. These chromophores are essential in understanding the browning and flavor development in foods during cooking processes (Frank & Hofmann, 2000).
Asymmetric Synthesis in Organic Chemistry
Research on the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, compounds structurally related to the queried chemical, has been conducted. This research is crucial for the field of asymmetric synthesis, contributing to the development of enantio-enriched compounds in organic chemistry (Bruyère et al., 2003).
Compounds in Fermentation Broth of Armillaria mellea
Studies on Armillaria mellea, a medicinal fungus, have isolated compounds with structures similar to the queried chemical. These findings are significant in understanding the chemical constituents of A. mellea, which is used in traditional Chinese medicine for various treatments (Wang et al., 2013).
Synthesis of Pyrimidine and Pyridine Derivatives
The synthesis of various heterocyclic compounds, including pyrimidine and pyridine derivatives, using arylmethylidene derivatives of furan-2(3H)-ones has been explored. This research is vital for creating new biologically active compounds with potential therapeutic applications (Aniskova et al., 2017).
Novel Compounds in Maillard Reaction Model Systems
Identification of new heterocyclic nitrogen compounds from glucose-lysine and xylose-lysine Maillard model systems has been achieved. This research contributes to understanding the formation of novel compounds during the Maillard reaction, a key process in food science (Bailey et al., 2000).
特性
分子式 |
C18H23NO4 |
---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m0/s1 |
InChIキー |
HSICZNIIIPFAAO-FQJVJMQJSA-N |
異性体SMILES |
CC1=C[C@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C |
正規SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
同義語 |
pandamarilactonine A |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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